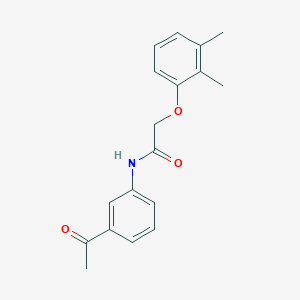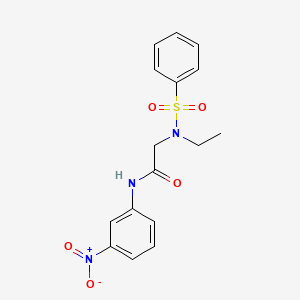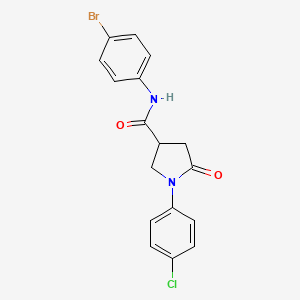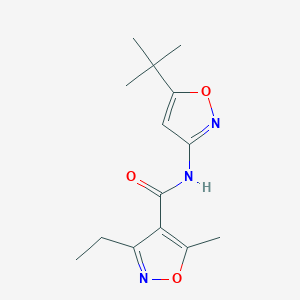![molecular formula C22H20N2O4 B5155760 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5155760.png)
3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a component in the synthesis of various materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of various enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole exhibits various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, alleviate pain, and inhibit tumor growth. In plants, it has been shown to exhibit antifungal and insecticidal activities.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole in lab experiments include its relatively low cost, high yield, and ease of synthesis. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
The potential applications of 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole are vast, and there are several future directions for research in this field. Some of these directions include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new synthetic methods that are more efficient and environmentally friendly.
3. Investigation of the potential applications of this compound in the synthesis of new materials, including liquid crystals and polymers.
4. Development of new formulations of this compound for use in medicine and agriculture.
5. Investigation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and pain.
Conclusion:
In conclusion, 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound and to develop new synthetic methods and formulations for use in medicine, agriculture, and material science.
Synthesis Methods
The synthesis of 3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole has been reported in the literature using various methods. One of the most commonly used methods is the reaction of 2-naphthol with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide, followed by the reaction of the resulting product with hydrazine hydrate and acetic anhydride. This method yields the desired product in good yield and purity.
properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-25-19-10-7-15(11-20(19)26-2)12-21-23-22(28-24-21)14-27-18-9-8-16-5-3-4-6-17(16)13-18/h3-11,13H,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYXVYQNEWBTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)COC3=CC4=CC=CC=C4C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-5-(naphthalen-2-yloxymethyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(2,4-dichlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5155724.png)
![6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]](/img/structure/B5155728.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5155733.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B5155738.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5155739.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)
![4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)

